molecular formula C24H32N4O2 B2519196 N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361724-84-5

N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2519196
CAS RN: 2361724-84-5
M. Wt: 408.546
InChI Key: REBWYEUOAJVBPX-UHFFFAOYSA-N
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Description

  • Pyrazole Ring : The core of Compound X contains a pyrazole ring, specifically a 3,5-dimethylpyrazole moiety. Pyrazoles are aromatic heterocycles known for their thermal stability and potential applications in catalysis and coordination chemistry .


Synthesis Analysis

The synthesis of Compound X involves alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF. This process leads to the formation of two multidentate ligands, each containing the (3,5-dimethylpyrazol-1-yl)methyl group . The ligands’ 1H-NMR , 13C-NMR , and IR spectroscopic data have been fully assigned.


Molecular Structure Analysis

The crystalline structure of one of the ligands was determined by single-crystal X-ray diffraction at both 111 K and room temperature. This analysis provides insights into the spatial arrangement of atoms within Compound X. Additionally, DFT calculations predict the most probable geometry of organometallic complexes formed by these ligands and copper (II) ions .


Chemical Reactions Analysis

Compound X exhibits catecholase activity , as demonstrated by its ability to oxidize catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, the complex L1/Cu(CH3COO)2 (in a 1:2 molar ratio) shows the highest activity in converting catechol to its corresponding quinone .

Future Directions

: Abdelkhalek Zerrouki, Béatrice Nicolaï, Mustapha Taleb, Nicolas Guiblin, Zahra Bahari & Sghir El Kadiri. “Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: synthesis, crystal structure and catecholase activities.” Structural Chemistry, Volume 34, pages 681–694 (2023). Link

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-6-22(29)27-15-13-24(14-16-27,20-11-9-8-10-12-20)23(30)26(5)17-21-18(3)25-28(7-2)19(21)4/h6,8-12H,1,7,13-17H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWYEUOAJVBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

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